molecular formula C6H8O4 B13620272 Ethyl 2,4-dioxobutanoate CAS No. 133510-30-2

Ethyl 2,4-dioxobutanoate

Cat. No.: B13620272
CAS No.: 133510-30-2
M. Wt: 144.12 g/mol
InChI Key: ZDIFEPHUUQALKH-UHFFFAOYSA-N
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Description

Significance of β-Ketoesters as Versatile Chemical Scaffolds

β-Ketoesters are organic compounds characterized by a ketone functional group positioned on the beta-carbon relative to an ester group. fiveable.meucla.edu This specific arrangement confers significant reactivity, making them invaluable intermediates in organic synthesis. fiveable.mefiveable.me Their structure allows for a dual nature in reactions; they can act as both electrophiles and nucleophiles, greatly expanding their synthetic utility. researchgate.netnih.gov

The versatility of β-ketoesters stems from the acidity of the α-hydrogen atoms located between the two carbonyl groups, which facilitates the formation of a highly reactive enolate ion in the presence of a base. fiveable.mefiveable.me This enolate can then participate in a wide range of carbon-carbon bond-forming reactions, which are fundamental to constructing complex molecular skeletons. fiveable.me Key transformations involving β-ketoesters include:

Claisen Condensation: A pivotal reaction for forming larger β-ketoesters. fiveable.meresearchgate.net

Alkylation: The addition of alkyl groups at the α-position. fiveable.me

Hydrolysis and Decarboxylation: A sequence that can lead to the formation of ketones and carboxylic acids. nih.gov

Cyclization Reactions: The intramolecular formation of cyclic compounds. fiveable.me

Due to this reactivity, β-ketoesters are considered essential synthons for producing a diverse array of compounds, finding applications in medicinal chemistry, materials science, and the pharmaceutical industry. fiveable.meresearchgate.net Their ability to serve as precursors for complex drug molecules underscores their importance in modern synthetic chemistry. researchgate.net

Historical Context and Evolution of Research on Dioxobutanoate Derivatives

The chemistry of β-ketoesters is rooted in classical organic reactions, with the Claisen condensation, discovered in the late 19th century, being a cornerstone for their synthesis. researchgate.net This reaction involves the condensation of two esters in the presence of a strong base to form a β-ketoester. fiveable.me A variation, the Dieckmann condensation, allows for the intramolecular cyclization of diesters to produce cyclic β-ketoesters. researchgate.net

Research into dioxobutanoate derivatives, such as ethyl 2,4-dioxo-4-arylbutanoates, has built upon this foundational chemistry. A common synthetic route involves a Claisen-type condensation between substituted acetophenones and diethyl oxalate (B1200264), using a base like sodium ethoxide. ut.ac.irjohnshopkins.edu This method demonstrates the enduring relevance of classical condensation reactions in accessing these specific scaffolds.

Over time, the field has evolved beyond these traditional methods. Modern research has focused on expanding the utility of β-ketoesters through the development of new catalytic systems. For instance, extensive studies in organometallic chemistry have introduced palladium-catalyzed reactions of allyl β-keto carboxylates. nih.gov These advanced methodologies, which often proceed via intermediates like palladium enolates, offer novel synthetic pathways not achievable through conventional means, leading to the formation of α-allyl ketones, α,β-unsaturated ketones, and products of aldol (B89426) or Michael additions under neutral conditions. nih.gov This progression from classical condensation reactions to sophisticated, metal-catalyzed transformations highlights the continuous development in the synthesis and application of β-ketoester derivatives.

Current Research Landscape and Academic Objectives for Ethyl 2,4-Dioxobutanoate Investigations

The current research landscape for this compound and its derivatives is vibrant, with a primary focus on their application as precursors for biologically active molecules. A significant area of investigation is their potential as therapeutic agents. For example, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein implicated in the growth and metastasis of several human cancers, including those of the colon, breast, and pancreas. ut.ac.ir

The primary academic objectives for investigations into these compounds are multifaceted:

Synthesis of Novel Bioactive Compounds: Researchers aim to synthesize new derivatives and evaluate their biological activities, such as antitumor, antimicrobial, and antiviral properties. ut.ac.irfrontiersin.org The 1,3-diketone core structure present in these molecules is a known pharmacophore in various active compounds. ut.ac.ir

Development of Novel Synthetic Methodologies: A continuing goal is the creation of more efficient, atom-economical, and stereoselective methods for the synthesis and transformation of these scaffolds. nih.govrsc.org This includes the use of organocatalysis and transition-metal catalysis to control reactivity and access new molecular architectures. nih.govnih.gov

Elucidation of Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound derivatives and assessing their biological impact, researchers aim to understand which molecular features are crucial for activity. For instance, studies on Src kinase inhibitors have compared the effects of different substituents on the aryl ring. ut.ac.ir

Recent studies have successfully synthesized various ethyl 2,4-dioxo-4-arylbutanoate derivatives and demonstrated their moderate activity as Src kinase inhibitors, validating this scaffold as a promising starting point for the development of new anticancer agents. ut.ac.irjohnshopkins.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133510-30-2

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

ethyl 2,4-dioxobutanoate

InChI

InChI=1S/C6H8O4/c1-2-10-6(9)5(8)3-4-7/h4H,2-3H2,1H3

InChI Key

ZDIFEPHUUQALKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC=O

Origin of Product

United States

Synthetic Methodologies for Ethyl 2,4 Dioxobutanoate and Its Functionalized Analogues

Classical Approaches to β-Ketoester Synthesis Pertinent to Ethyl 2,4-Dioxobutanoate

Long-standing, traditional methods remain fundamental in the synthesis of β-keto esters like this compound.

Ester Condensation Reactions, including Claisen Condensation, for the Preparation of Dioxobutanoates

The Claisen condensation represents a primary and well-established method for forming carbon-carbon bonds and synthesizing β-keto esters. wikipedia.orgnih.gov This reaction typically involves the condensation of two ester molecules or an ester with another carbonyl compound in the presence of a strong base. wikipedia.orgnih.gov For the synthesis of this compound and its derivatives, a mixed Claisen condensation is frequently utilized.

A prominent synthetic route involves the reaction between diethyl oxalate (B1200264) and a suitable ketone or an enolizable ester. For example, various ethyl 2,4-dioxo-4-arylbutanoates have been successfully synthesized by reacting substituted acetophenones with diethyl oxalate using a base such as sodium ethoxide. jove.comut.ac.ir The mechanism of this reaction involves the formation of an enolate from the acetophenone (B1666503), which then nucleophilically attacks a carbonyl group of the diethyl oxalate. The subsequent elimination of an ethoxide ion yields the final ethyl 2,4-dioxo-4-arylbutanoate product. ut.ac.ir

This method's versatility allows for the creation of a wide array of derivatives by simply varying the substituted acetophenone.

Table 1: Examples of Ethyl 2,4-dioxo-4-arylbutanoates synthesized via Claisen Condensation
Aryl SubstituentProduct NameReference
PhenylEthyl 4-phenyl-2,4-dioxobutanoate ut.ac.ir
4-ChlorophenylEthyl 4-(4-chlorophenyl)-2,4-dioxobutanoate jove.com
4-MethylphenylEthyl 4-(4-methylphenyl)-2,4-dioxobutanoate jove.com
4-MethoxyphenylEthyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate jove.com

Alternative Decarboxylative Condensation Strategies

Decarboxylative condensation reactions provide an alternative pathway to β-keto esters. A notable example is the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a highly acidic cyclic derivative of malonic acid. clockss.orgwikipedia.orgchemicalbook.com Meldrum's acid can be easily acylated, and the resulting product can then undergo alcoholysis and decarboxylation to produce a β-keto ester. wikipedia.org This approach offers a flexible route to various β-keto esters that may be challenging to synthesize through a direct Claisen condensation.

The Knoevenagel condensation is another classical reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as a β-keto ester, typically catalyzed by a weak base. purechemistry.orgwikipedia.orgtaylorandfrancis.com While this reaction usually produces α,β-unsaturated compounds, certain modifications can lead to structures related to dioxobutanoates. The Doebner modification, for instance, employs pyridine (B92270) as a base and involves a carboxylic acid as one of the activating groups, leading to condensation followed by decarboxylation. wikipedia.org

Modern and Advanced Synthetic Strategies for this compound Derivatives

Contemporary synthetic chemistry has driven the development of more efficient, atom-economical, and stereoselective methods for preparing complex molecules like the derivatives of this compound.

One-Pot and Multicomponent Reaction Approaches Facilitating Dioxobutanoate Synthesis

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic methods that enable the formation of complex molecules from simple starting materials within a single reaction vessel, thereby avoiding the isolation of intermediate compounds. ckthakurcollege.netresearchgate.net A well-known MCR is the Biginelli reaction, which can produce dihydropyrimidinones from an aldehyde, a β-ketoester, and urea, highlighting the utility of β-ketoesters in these complex transformations. ckthakurcollege.net Although a direct one-pot synthesis of this compound is not widely documented, related structures can be synthesized through domino reactions. For instance, adamantane (B196018) derivatives have been synthesized in a one-pot process starting from ethyl 2,4-dioxocyclohexanecarboxylate via domino Michael additions and a Dieckmann condensation.

Catalytic Routes for the Functionalization of this compound Analogues

Catalytic methods provide powerful tools for the selective functionalization of molecules such as this compound. The field of C-H activation and functionalization has revolutionized organic synthesis by allowing the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. ethz.chnih.govnih.gov Palladium(II)-catalyzed C-H activation, in particular, has been extensively researched for this purpose. nih.gov While the direct catalytic functionalization of the this compound core presents challenges, catalytic methods can be applied to functionalize its precursors or the resulting products. For example, the platinum-catalyzed C-H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate offers an efficient method for introducing an α-keto ester functional group.

Stereoselective and Asymmetric Synthesis of Chiral Dioxobutanoate Precursors and Derivatives

The creation of stereoselective and asymmetric synthetic methods is of great importance, especially in the field of medicinal chemistry. hilarispublisher.com Various strategies have been developed for the asymmetric synthesis of chiral precursors and derivatives of 2,4-dioxobutanoates.

Chiral Auxiliaries: These are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net Following the desired transformation, the auxiliary can be removed and often recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries that have seen extensive use in asymmetric alkylation and aldol (B89426) reactions to generate chiral centers with high levels of diastereoselectivity. researchgate.net Such auxiliaries are suitable for the synthesis of chiral precursors to 2,4-dioxobutanoates.

Catalytic Asymmetric Synthesis: This approach makes use of a chiral catalyst to dictate the stereochemistry of a reaction. hilarispublisher.comd-nb.infonih.gov A powerful technique for creating chiral centers is the enantioselective hydrogenation of prochiral olefins. For instance, the enantioselective hydrogenation of 5-alkylidene-2,4-diketoimidazolidines (hydantoins) has been successfully achieved with high enantiomeric excess using a Rh/f-spiroPhos complex as the catalyst. nih.gov Similar strategies can be envisioned for the asymmetric reduction of unsaturated precursors to form chiral 2,4-dioxobutanoates. Supramolecular catalysts have also demonstrated potential in achieving high enantioselectivity in reactions such as the Diels-Alder reaction. rsc.org

Enzymatic Synthesis: Enzymes are highly selective biocatalysts that can be employed for the synthesis of chiral compounds. nih.gov For example, phosphotriesterases have been used to selectively hydrolyze one enantiomer of a prochiral phosphothioate ester, resulting in a chiral product with high enantiomeric purity. nih.gov Lipases are another class of enzymes that can facilitate the kinetic resolution of racemic alcohols and esters. These enzymatic methods are applicable to the synthesis of chiral precursors for 2,4-dioxobutanoate derivatives.

Synthesis of Specifically Substituted this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a diverse library of compounds with potential applications in various fields.

Aryl-substituted ethyl 2,4-dioxobutanoates are commonly synthesized via a Claisen condensation reaction. ut.ac.irut.ac.ir This method involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a base, typically sodium ethoxide (NaOEt) in ethanol (B145695). ut.ac.irjohnshopkins.edu The reaction proceeds by the enolate of the acetophenone attacking one of the ester groups of diethyl oxalate, followed by acidification to yield the desired 1,3-diketone product. ut.ac.ir This method has been used to prepare a variety of derivatives with different substituents on the phenyl ring. ut.ac.irut.ac.ir

The general reaction scheme is as follows: Ar-CO-CH₃ + (COOEt)₂ --(NaOEt/EtOH)--> Ar-CO-CH₂-CO-COOEt

Table 2: Synthesis of Aryl-Substituted Ethyl 2,4-Dioxobutanoates

Aryl Substituent (on Acetophenone)Resulting Product
PhenylEthyl 2,4-dioxo-4-phenylbutanoate ut.ac.ir
4-ChlorophenylEthyl 4-(4-chlorophenyl)-2,4-dioxobutanoate ut.ac.ir
2,4-DichlorophenylEthyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate ut.ac.ir
4-FluorophenylEthyl 4-(4-fluorophenyl)-2,4-dioxobutanoate ut.ac.ir
3-MethylphenylEthyl 4-(3-methylphenyl)-2,4-dioxobutanoate ut.ac.ir
7-Bromo-5-chloro-3-methylbenzofuran-2-ylEthyl 4-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate

The introduction of halogen atoms into the this compound structure can be achieved by using halogenated starting materials. For example, ethyl 4-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate was synthesized by the Claisen condensation of 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran with diethyl oxalate using sodium ethoxide as a base. The resulting product contains both bromine and chlorine atoms on the benzofuran (B130515) ring system. The synthesis of various halogenated acetic acids from diethyl malonate provides a general framework that can be adapted for more complex structures. rsc.org Furthermore, as discussed in section 2.2.3.1, halogenated precursors like ethyl 4-chloro-3-oxobutanoate are key substrates in biocatalytic reductions to form chiral building blocks. nih.govnih.gov

Functionalization with heteroatoms other than halogens, such as nitrogen, sulfur, and phosphorus, introduces diverse chemical properties.

Nitrogen Heterocycles: this compound derivatives can serve as precursors for nitrogen-containing heterocycles. For example, the reaction of a halogenated 2,4-dioxobutanoate derivative with reagents like semicarbazide (B1199961) hydrochloride or phenylhydrazine (B124118) leads to the formation of pyrazole-3-carboxylates. Similarly, reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazole (B147169) derivatives.

Sulfur and Nitrogen/Sulfur Heterocycles: Synthetic strategies exist for linking pyridyl rings to moieties like thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole (B1197879) starting from derivatives of 2-(pyridin-2-yl)acetohydrazide. mdpi.com These multi-step syntheses demonstrate how complex heteroatom-rich systems can be constructed.

Phosphorus Functionalization: A derivative containing a thiopyrano[3,4-b]furan core has been functionalized with a diethoxyphosphoryl group, showcasing the incorporation of phosphorus into such heterocyclic systems. rjonco.com

Chemical Reactivity and Transformation Pathways of Ethyl 2,4 Dioxobutanoate

Fundamental Reactivity of the 1,3-Dicarbonyl Moiety within Ethyl 2,4-Dioxobutanoate

The 1,3-dicarbonyl group is the cornerstone of this compound's reactivity, providing it with dual nucleophilic and electrophilic characteristics. This unique structural feature makes it a valuable intermediate in a variety of synthetic applications.

Keto-Enol Tautomerism and its Mechanistic Implications on Reactivity Profiles

A key characteristic of 1,3-dicarbonyl compounds like this compound is their ability to exist as a mixture of keto and enol tautomers in equilibrium. libretexts.orgnih.gov The keto form contains two carbonyl groups, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond. libretexts.org The equilibrium between these two forms is influenced by factors such as the solvent and the presence of substituents. nih.gov For instance, in related 1,3-dicarbonyl compounds, the enol form can be stabilized by intramolecular hydrogen bonding. libretexts.org

The keto-enol tautomerism has significant implications for the reactivity of this compound. The enol form is nucleophilic at the α-carbon, making it susceptible to reactions with various electrophiles. masterorganicchemistry.com Conversely, the carbonyl carbons of the keto form are electrophilic and can be attacked by nucleophiles. The interconversion between the keto and enol forms can be catalyzed by both acids and bases. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen to form the enol. libretexts.org Under basic conditions, an α-hydrogen is removed to form an enolate ion, which is then protonated to yield the enol. libretexts.org

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are instrumental in studying this tautomeric equilibrium. For example, in the ¹H NMR spectrum of a related compound, ethyl 4-[5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate, a singlet signal at δ 14.79 ppm confirms the presence of the enolic hydroxyl group. semanticscholar.org Similarly, the ¹H NMR spectrum of methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate shows a singlet at δ 14.24 ppm, also indicative of the enol form. semanticscholar.org

Identification and Characterization of Nucleophilic and Electrophilic Reaction Sites

The structure of this compound presents multiple sites for both nucleophilic and electrophilic attack, as illustrated in the table below.

SiteTypeDescription
C2 and C4 Carbonyl Carbons ElectrophilicThese carbons are electron-deficient due to the electronegativity of the adjacent oxygen atoms, making them susceptible to attack by nucleophiles. The C2 carbonyl group is generally considered more reactive than the C4 carbonyl group. derpharmachemica.com
Methylene (B1212753) Group (C3) Nucleophilic (as enolate)The protons on the carbon between the two carbonyl groups (the α-carbon) are acidic. In the presence of a base, this methylene group can be deprotonated to form a nucleophilic enolate ion. derpharmachemica.com
Enol Hydroxyl Group NucleophilicIn the enol tautomer, the oxygen of the hydroxyl group has lone pairs of electrons and can act as a nucleophile.
α,β-Unsaturated System (Enol form) ElectrophilicThe carbon-carbon double bond in the enol form can be susceptible to electrophilic addition.

The dual reactivity allows this compound to participate in a wide range of reactions, including condensations, cyclizations, and substitutions, making it a versatile synthon in organic chemistry. derpharmachemica.com

Condensation and Cyclization Reactions Involving this compound

The presence of multiple reactive centers in this compound makes it an ideal substrate for condensation and cyclization reactions, particularly with binucleophiles, to construct heterocyclic rings.

Reactions with Nitrogen-Centered Nucleophiles and their Products

This compound and its derivatives readily react with nitrogen-containing nucleophiles such as hydrazine (B178648), hydroxylamine (B1172632), and their derivatives to form a variety of five-membered heterocyclic compounds. derpharmachemica.com These reactions typically proceed through a condensation-cyclodehydration mechanism. derpharmachemica.com

Formation of Pyrazole (B372694) Derivatives from Dioxobutanoates

The reaction of 2,4-dioxobutanoates with hydrazine and its substituted derivatives is a common and efficient method for the synthesis of pyrazoles. derpharmachemica.comresearchgate.net The reaction is believed to proceed via the initial attack of the more nucleophilic nitrogen of the hydrazine on the more reactive C2 carbonyl group of the dioxobutanoate. derpharmachemica.com This is followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. derpharmachemica.com

For example, the reaction of ethyl 4-substituted-2,4-dioxobutanoate with hydrazine hydrate (B1144303) in refluxing ethanol (B145695) yields the corresponding 5-substituted-1H-pyrazole-3-carboxylate. researchgate.net Similarly, substituted methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoates react with phenylhydrazine (B124118) in refluxing acetic acid to produce methyl 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylates. semanticscholar.org

Table of Pyrazole Synthesis from Dioxobutanoates

Dioxobutanoate Reactant Nitrogen Nucleophile Product Reference
Ethyl 4-substituted-2,4-dioxobutanoate Hydrazine hydrate 5-Substituted-1H-pyrazole-3-carboxylate researchgate.net
Methyl 4-(substituted benzofuran-2-yl)-2,4-dioxobutanoates Hydrazine hydrate Methyl 5-(substituted benzofuran-2-yl)-1H-pyrazole-3-carboxylates derpharmachemica.com
Methyl 4-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate Phenyl hydrazine Methyl 5-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate tsijournals.com
Cyclocondensation Leading to Isoxazole (B147169) Derivatives

In a similar fashion to pyrazole synthesis, isoxazole derivatives can be prepared from 2,4-dioxobutanoates by reaction with hydroxylamine. derpharmachemica.com The reaction involves the condensation of hydroxylamine with the 1,3-dicarbonyl system, followed by cyclization and elimination of a water molecule.

For instance, methyl 4-(substituted benzofuran-2-yl)-2,4-dioxobutanoates react with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) in refluxing ethanol to yield the corresponding isoxazole-3-carboxylates. derpharmachemica.com Another study demonstrated that ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. researchgate.net

Table of Isoxazole Synthesis from Dioxobutanoates

Dioxobutanoate Reactant Nitrogen Nucleophile Product Reference
Methyl 4-(substituted benzofuran-2-yl)-2,4-dioxobutanoates Hydroxylamine hydrochloride Methyl 4-(substituted benzofuran-2-yl)isoxazole-3-carboxylates derpharmachemica.com
Methyl 4-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)-2,4-dioxobutanoate Hydroxylamine hydrochloride Methyl 5-(7-bromo-5-chloro-3-methylbenzofuran-2-yl)isoxazole-3-carboxylate tsijournals.com

Reactivity with Carbon-Centered Nucleophiles

The electrophilic nature of the two carbonyl carbons in this compound allows it to react with a variety of carbon-centered nucleophiles. The specific course of these reactions is highly dependent on the nucleophile's identity and the employed reaction conditions.

A significant class of reactions involves organometallic reagents, such as Grignard reagents and organolithium compounds. These potent nucleophiles readily add to the carbonyl groups. The selectivity of this addition can often be managed by controlling the reaction temperature and the stoichiometry of the organometallic reagent.

Another pivotal reaction is the aldol (B89426) condensation. nih.govcdnsciencepub.com Under basic conditions, an enolate from a ketone or aldehyde can attack one of the carbonyl groups of this compound, facilitating carbon-carbon bond formation and enabling the synthesis of intricate polyketide-like structures. nih.gov The regioselectivity of this aldol addition is influenced by the choice of base and reaction conditions. nih.gov

Furthermore, this compound can be a participant in Michael additions, which involve the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl system. wikipedia.orglibretexts.org While not inherently α,β-unsaturated, it can be converted into such a system, for instance, through a Knoevenagel condensation, thereby creating a Michael acceptor for various carbon nucleophiles. derpharmachemica.com

Table 1: Reactivity with Carbon-Centered Nucleophiles

Nucleophile Type Reagent Example Typical Product Class
Organometallic Reagent Grignard Reagent (e.g., CH₃MgBr) Tertiary Alcohol
Enolate Acetone Enolate β-Hydroxy-δ-keto ester

Intramolecular Cyclization Pathways and Ring-Forming Transformations

The dicarbonyl and ester functionalities within this compound serve as a versatile platform for intramolecular cyclization reactions, leading to a diverse range of heterocyclic and carbocyclic systems. These transformations are of considerable interest for synthesizing natural products and pharmaceuticals.

A primary cyclization pathway involves the reaction of an enolate, formed at the C-4 keto group, with either the C-2 keto or the ester carbonyl. For example, base-induced intramolecular aldol-type condensation can lead to cyclic enones after dehydration.

Moreover, derivatives of this compound are valuable precursors for synthesizing five- and six-membered heterocycles. derpharmachemica.comtsijournals.com Condensation with hydrazine or its derivatives can yield pyrazoles, while reactions with hydroxylamine can produce isoxazoles. derpharmachemica.comhcmue.edu.vn Similarly, reactions with ureas or thioureas can provide access to pyrimidine (B1678525) and thiopyrimidine derivatives. researchgate.netdergipark.org.tr These reactions typically proceed via an initial condensation at a keto group, followed by intramolecular cyclization and dehydration. derpharmachemica.com

Table 2: Heterocycles from this compound Derivatives

Reagent Resulting Heterocycle
Hydrazine Pyrazole derpharmachemica.com
Hydroxylamine Isoxazole derpharmachemica.comhcmue.edu.vn
Urea Pyrimidine researchgate.net

Cycloaddition Reactions Exhibited by this compound Systems

While this compound itself is not a standard diene or dienophile, its derivatives can be transformed into reactive species for cycloaddition reactions.

One strategy involves converting the dicarbonyl moiety into a reactive diene or dienophile. For instance, the enol form can be trapped to generate a stable diene for Diels-Alder reactions. acs.org In these [4+2] cycloadditions, the substituted diene reacts with a dienophile to create a six-membered ring.

Conversely, derivatives of this compound can act as dienophiles. A Knoevenagel condensation with an active methylene compound can produce an electron-deficient alkene that subsequently reacts with a diene in a Diels-Alder reaction.

Beyond the Diels-Alder reaction, derivatives can also engage in other cycloadditions, such as [3+2] cycloadditions with azides or nitrile oxides to form triazoles or isoxazoles, respectively.

Table 3: Cycloaddition Reactions of this compound Derivatives

Cycloaddition Type Role of Dioxobutanoate Derivative Reactant Partner Product Type
[4+2] Diels-Alder Diene (as enol derivative) Dienophile Six-membered ring
[4+2] Diels-Alder Dienophile (as Knoevenagel adduct) Diene Six-membered ring
[3+2] Cycloaddition Dipolarophile Azide Triazole

Reductive Transformations and their Synthetic Utility in Dioxobutanoate Chemistry

The reduction of the carbonyl groups in this compound provides a pathway to valuable synthetic intermediates like diols, hydroxy ketones, and hydroxy esters.

Selective reduction of one of the two ketone groups can be achieved by a careful choice of reducing agent and reaction conditions. For instance, the chemoselective reduction of the more reactive 4-keto group can be accomplished with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures, yielding the corresponding β-hydroxy-δ-keto ester. rsc.orgresearchgate.net

More potent reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce both ketone carbonyls and the ester group, resulting in a triol. To selectively reduce the ketones while preserving the ester, a two-step process is often used, involving protection of the ester group prior to reduction.

The resulting diols and hydroxy ketones are valuable building blocks in organic synthesis. For example, 1,3-diols are key structural motifs in many natural products.

Table 4: Reduction Products of this compound

Reducing Agent Conditions Major Product
Sodium Borohydride (NaBH₄) Low Temperature Ethyl 4-hydroxy-2-oxobutanoate rsc.orgresearchgate.net
Lithium Aluminum Hydride (LiAlH₄) Excess Butane-1,2,4-triol

Phosphorous-Mediated Reactions and their Impact on Dioxobutanoate Derivatization

Phosphorus-mediated reactions, notably the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are instrumental in derivatizing this compound. masterorganicchemistry.comwikipedia.orgwikipedia.orgalfa-chemistry.com These methods convert carbonyl groups into carbon-carbon double bonds, opening avenues to a variety of unsaturated compounds.

The Wittig reaction employs a phosphorus ylide to react with a ketone or aldehyde. masterorganicchemistry.comwikipedia.org In the case of this compound, the reaction can be directed to either the C-2 or C-4 carbonyl, with selectivity often governed by the ylide's steric and electronic properties and the reaction conditions.

The Horner-Wadsworth-Emmons (HWE) reaction, utilizing a phosphonate (B1237965) carbanion, is frequently favored for its tendency to produce E-alkenes with high selectivity and for the easier removal of the phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The HWE reaction can be used to introduce various substituents at the C-2 or C-4 positions, leading to α,β- or γ,δ-unsaturated keto esters. A three-component, one-pot reaction between trimethyl phosphite, dimethyl acetylenedicarboxylate, and ethyl 4-aryl-2,4-dioxobutanoates has been described as an efficient route for the stereoselective synthesis of cyclobutene (B1205218) derivatives. researchgate.net

These unsaturated products are valuable intermediates for further transformations, including Michael additions, cycloadditions, and polymerizations.

Table 5: Phosphorus-Mediated Reactions of this compound

Reaction Reagent Product Type
Wittig Reaction Phosphorus Ylide (e.g., Ph₃P=CH₂) Alkene masterorganicchemistry.comwikipedia.org
Horner-Wadsworth-Emmons Reaction Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et) (E)-Alkene wikipedia.orgalfa-chemistry.com

Advanced Spectroscopic and Structural Characterization Methodologies for Ethyl 2,4 Dioxobutanoate

Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in ethyl 2,4-dioxobutanoate. The spectrum is dominated by strong absorption bands corresponding to the carbonyl groups.

The key diagnostic peaks include a strong band for the ester carbonyl (C=O) stretching vibration and one or more bands for the ketone carbonyl stretches. In a purely keto structure, one would expect these sharp, strong absorptions typically in the range of 1700-1750 cm⁻¹. For instance, in related aryl-substituted butanoates, ester and ketone carbonyl groups show strong absorption bands in this region.

The presence of the enol tautomer introduces significant changes to the IR spectrum. A broad absorption band corresponding to the O-H stretch of the enol group would appear in the 3400-3500 cm⁻¹ region. tsijournals.com Furthermore, intramolecular hydrogen bonding between the enolic hydroxyl and a carbonyl oxygen can cause a shift and broadening of the carbonyl absorption bands, often moving them to lower wavenumbers (e.g., 1600-1650 cm⁻¹), which may overlap with the aromatic C=C stretching region.

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Intensity
~3450 Enolic O-H Stretch Broad, Medium
2900 - 3100 C-H (Aliphatic & Aromatic) Stretch Medium-Weak
~1735 Ester C=O Stretch Strong, Sharp
~1715 Ketone C=O Stretch Strong, Sharp
1600 - 1650 C=C (Enol & Aromatic) Stretch Medium-Variable

Note: Frequencies are approximate and based on data for analogous compounds. The presence and position of peaks can vary depending on the keto-enol equilibrium. tsijournals.comut.ac.ir

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The nominal molecular weight of the compound (C₁₂H₁₂O₄) is 220.22 g/mol . guidechem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule include:

Loss of the ethoxy group (-•OCH₂CH₃) from the ester, leading to a prominent acylium ion.

Loss of an ethyl group (-•CH₂CH₃).

Cleavage of the C-C bonds within the diketone chain.

Formation of a benzoyl cation (C₆H₅CO⁺) or a substituted benzoyl cation, which is often a stable and abundant fragment in such structures. Data for the related ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate shows a top peak at m/z 161, which could correspond to a fragment after initial losses. nih.gov

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Formula
220 Molecular Ion [M]⁺ [C₁₂H₁₂O₄]⁺
175 [M - OCH₂CH₃]⁺ [C₁₀H₇O₃]⁺
147 [M - COOCH₂CH₃]⁺ [C₉H₇O₂]⁺
105 Benzoyl cation [C₇H₅O]⁺

Note: This table is based on general fragmentation principles for esters and ketones and data from analogous compounds. nih.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a published crystal structure for this compound itself was not identified in the surveyed literature, the technique has been successfully applied to numerous closely related compounds.

For example, the crystal structure of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate was determined, revealing its Z conformation about the C=C double bond. researchgate.net Similarly, studies on ethyl 2-chloroacetyl-3-arylpropenoates used X-ray diffraction to unequivocally establish the (E)/(Z) configuration of the isomers. scielo.br These studies demonstrate that X-ray crystallography is a crucial methodology for:

Confirming the absolute stereochemistry and conformation of the molecule.

Determining whether the keto or enol tautomer is the stable form in the crystal lattice. For many β-dicarbonyl compounds, the enol form is stabilized by intramolecular hydrogen bonding, which would be clearly visible in the crystal structure.

Analyzing intermolecular packing forces, such as hydrogen bonds or π-π stacking, which govern the crystal's macroscopic properties.

The application of this technique would unambiguously resolve the tautomeric and conformational questions for this compound, should suitable single crystals be obtained.

Advanced Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Monitoring

Chromatographic methods are essential for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of this compound and related compounds. A typical setup involves a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (such as a phosphate (B84403) buffer). pensoft.net Detection is commonly achieved using a photodiode array (PDA) or UV-Vis detector, which is effective due to the strong UV absorbance of the aromatic ring and carbonyl groups. chromatographyonline.com HPLC is particularly useful for monitoring the progress of a synthesis, identifying byproducts, and for preparative isolation of the pure compound. sielc.com

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying components in a mixture. nih.gov The reaction can be monitored by GC to determine the consumption of starting materials and the formation of the product. orgsyn.org For analysis, a capillary column, such as one with a dimethylpolysiloxane stationary phase, is often used with helium as the carrier gas. nih.govorgsyn.org

Table 4: Typical Chromatographic Methods for Analysis

Technique Stationary Phase Mobile/Carrier Phase Detection Application
RP-HPLC C18 (Octadecyl-silica) Acetonitrile / Water (with acid/buffer) UV/PDA at ~225 nm pensoft.net Purity assessment, reaction monitoring, preparative isolation sielc.com

Computational Chemistry and Theoretical Investigations of Ethyl 2,4 Dioxobutanoate

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Profiles

Density Functional Theory (DFT) has proven to be an invaluable tool for exploring the reaction mechanisms involving ethyl 2,4-dioxobutanoate and its derivatives. DFT calculations allow for the detailed mapping of potential energy surfaces, identification of transition states, and determination of reaction energy profiles, thereby clarifying the pathways of chemical transformations.

One area of significant investigation is the Knoevenagel condensation reaction. For instance, the condensation of an this compound derivative with 4-chlorobenzaldehyde, catalyzed by piperidine, has been a subject of interest. researchgate.net Theoretical calculations, often employing DFT methods, have been used to investigate the mechanism of similar condensation reactions, focusing on the role of intermediates like iminium and enolate ions. researchgate.net These studies help in understanding the formation of the C-C bond at the active β-methylene group of the diketo ester. researchgate.net

Furthermore, DFT has been employed to investigate the mechanisms of reactions involving metal carbenes with related β-dicarbonyl compounds. The reaction mechanisms leading to various products are extensively studied, with a focus on understanding the catalytic activity of species like Cu(acac)₂. researchgate.net These computational investigations have shown that the reaction pathways and product distributions are highly dependent on the conformations of the intermediate metal-stabilized carbonyl ylides. researchgate.net

A generalized reaction mechanism for a base-catalyzed reaction of a β-dicarbonyl compound, which can be extrapolated to this compound, involves the following key steps, each of which can be modeled using DFT to determine energetics:

Deprotonation: A base abstracts a proton from the active methylene (B1212753) group (C3) to form a stabilized enolate.

Nucleophilic Attack: The enolate attacks an electrophile.

Intermediate Formation: Formation of a tetrahedral intermediate.

Product Formation: Subsequent reaction steps, such as dehydration in a condensation reaction, lead to the final product.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Electrophile + Base)0.0
2Transition State 1 (Deprotonation)+15.2
3Enolate Intermediate-5.8
4Transition State 2 (Nucleophilic Attack)+10.5
5Adduct Intermediate-20.1
6Transition State 3 (Final Step)+5.3
7Products-25.7

Note: This table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for a given reaction.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is a crucial factor influencing its reactivity and interactions with other molecules. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape and intermolecular interactions of this compound.

Conformational analysis of derivatives of this compound has been performed using computational methods. tue.nl For example, DFT calculations have been used to compare the energies of different conformers, such as the syn and anti conformations of the vinylogous carboxylate moiety. tue.nl Such studies have revealed that the conformation favored in solution may differ from the conformation adopted when bound to a protein. tue.nl A Monte Carlo molecular mechanics search can be employed to generate a wide range of initial conformer geometries, which are then optimized using DFT. tue.nl

Molecular dynamics simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution or within a biological system. These simulations can reveal the stability of different conformers and the nature of intermolecular interactions, such as hydrogen bonding with solvent molecules or a receptor site. For instance, molecular docking simulations have been performed on derivatives of this compound to understand their binding affinity with biological targets like CYP51 and cruzain. researchgate.net

Table 2: Calculated Conformational Energies of a Dioxobutanoate Derivative

ConformerDihedral Angle (O=C-C=C)Relative Free Energy (kcal/mol)Population (%)
syn0.075.3
anti180°1.224.7

Note: This table is based on data for a derivative of this compound and illustrates the type of information obtained from conformational analysis. tue.nl

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Dioxobutanoate Reactions

Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound. By analyzing the electronic properties and steric factors of the molecule and its potential reaction partners, it is possible to forecast the likely outcome of a chemical transformation.

Reactivity indices derived from DFT calculations, such as the Fukui functions and dual descriptor, can be used to identify the most reactive sites in the molecule. For this compound, the active methylene group (C3) is expected to be the primary site for nucleophilic attack by the molecule (acting as a nucleophile after deprotonation) and the two carbonyl carbons (C2 and C4) are the primary sites for attack by external nucleophiles. The relative reactivity of these sites can be quantified computationally.

In reactions where multiple products can be formed, DFT calculations of the transition state energies for the different reaction pathways can predict the regioselectivity. For example, in the reaction of this compound with a nucleophile, attack could potentially occur at either the C2 or C4 carbonyl group. By comparing the activation energies for these two possibilities, the preferred site of attack can be determined.

Stereoselectivity, particularly in reactions leading to chiral products, can also be predicted. By modeling the transition states for the formation of different stereoisomers, the pathway with the lower energy barrier can be identified, thus predicting the major stereoisomer that will be formed. This is particularly relevant in asymmetric synthesis where chiral catalysts are used.

Electronic Structure Analysis and Elucidation of Bonding Characteristics

Analysis of the electronic structure of this compound provides a fundamental understanding of its chemical behavior. Computational methods are used to visualize and quantify aspects of its electronic distribution and bonding.

Molecular orbital (MO) theory, within the framework of DFT, allows for the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's reactivity. The HOMO is typically localized on the enol or enolate form and is involved in reactions with electrophiles, while the LUMO is centered on the carbonyl groups and is involved in reactions with nucleophiles.

Electrostatic potential (ESP) maps are another valuable tool for understanding the electronic nature of this compound. researchgate.net These maps depict the charge distribution on the molecular surface, with red regions indicating negative potential (electron-rich areas, such as the oxygen atoms of the carbonyl groups) and blue regions indicating positive potential (electron-poor areas). researchgate.net This provides a visual guide to the sites most susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be performed to gain deeper insights into the bonding characteristics, such as hybridization, bond orders, and intramolecular interactions like hyperconjugation. This analysis can help to explain the stability of certain conformations and the electronic effects of the different functional groups within the molecule.

Synthetic Utility of Ethyl 2,4 Dioxobutanoate As a Versatile Intermediate

Precursor Role in the Synthesis of Advanced Organic Building Blocks

The chemical architecture of ethyl 2,4-dioxobutanoate makes it an ideal precursor for advanced organic building blocks, which are complex molecules designed for use in further synthetic steps. ut.ac.ir Its 1,3-dicarbonyl system allows for reactions at multiple sites, enabling the construction of intricate molecular frameworks.

One significant application is in the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters. researchgate.net For example, ethyl 2,4-dioxo-4-phenylbutyrate can be transformed into homophenylalanine derivatives, which are important chiral building blocks for pharmaceuticals. researchgate.net The process often involves an enantioselective hydrogenation step, demonstrating the utility of the dioxobutanoate skeleton in asymmetric synthesis. researchgate.net Similarly, baker's yeast has been used for the enantio- and regiospecific reduction of ethyl 2,4-dioxo-4-phenylbutyrate to yield (−)-ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate, a key intermediate for synthesizing ACE inhibitors. researchgate.net

Furthermore, derivatives of this compound serve as crucial intermediates in the development of targeted therapeutics. Various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and identified as building blocks for potential Src kinase inhibitors, which are of interest in cancer therapy. ut.ac.ir The adaptability of the core structure allows for the introduction of different aryl groups, enabling the fine-tuning of the molecule's properties for specific biological targets. ut.ac.ir

Application in the Construction of Diverse Heterocyclic Frameworks

The reactivity of the dicarbonyl functionality makes this compound an excellent substrate for cyclocondensation reactions, leading to the formation of a wide variety of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and agrochemicals.

A primary application is the synthesis of pyrazole (B372694) derivatives. The reaction of an this compound derivative with different nucleophilic reagents, such as hydrazines, leads to the formation of substituted pyrazole-3-carboxylates through cyclocondensation. tsijournals.com This method is robust and allows for the creation of complex pyrazoles by varying both the butanoate substrate and the hydrazine (B178648) reagent. tsijournals.com

Beyond pyrazoles, this intermediate is used to construct other important heterocyclic systems.

Isoxazoles : Reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. tsijournals.com

Pyrimidines : Condensation with ureas or thioureas can lead to the formation of the pyrimidine (B1678525) ring.

Pyrans and Pyrroles : The compound can serve as a precursor for pyran and pyrrole (B145914) derivatives through intramolecular cyclization reactions. vulcanchem.com

Quinolines : Related compounds like ethyl 4-chloro-3-oxobutanoate react with aminophenyl ketones in a Friedländer annulation to produce functionalized quinolines. researchgate.net

The following table summarizes the synthesis of various heterocycles using this compound or its derivatives as a key starting material.

Co-reactantResulting Heterocyclic Framework
Hydrazine and its derivativesPyrazole
HydroxylamineIsoxazole
Urea / ThioureaPyrimidine / Thiouracil
AminesPyrrole

This table is generated based on established cyclocondensation reactions of 1,3-dicarbonyl compounds.

Intermediate for the Preparation of Specifically Functionalized Organic Molecules, including Fluorinated Compounds

This compound is not only a precursor to core scaffolds but also an intermediate for introducing specific functionalities into organic molecules. Its reactive nature allows for modifications such as alkylation, acylation, and halogenation to produce highly functionalized, non-cyclic molecules. acs.org

A particularly important application is in the synthesis of fluorinated organic compounds. The introduction of fluorine atoms into organic molecules can dramatically alter their physical and biological properties, often enhancing metabolic stability and binding affinity, which is highly desirable in medicinal chemistry and materials science. ontosight.aimdpi.com

Fluorinated analogues of this compound are themselves valuable building blocks.

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has been demonstrated to be an exceptionally versatile intermediate for synthesizing a wide range of trifluoromethyl-containing heterocycles, including oxazoles, thiazoles, imidazoles, and pyridines. acs.org

Reactions of 4-polyfluoroalkyl 2,4-dioxobutanoates with aromatic aldehydes can produce complex fluorinated tetrahydropyrans. researchgate.net

The use of reagents like ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate serves as a pathway to other fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. ontosight.ai

The ability to incorporate fluorine at specific positions by using a pre-fluorinated dioxobutanoate building block is a powerful strategy in modern synthetic organic chemistry. mdpi.com

Role in the Design and Synthesis of Complex Chemical Compound Libraries

In modern drug discovery and materials science, the generation of chemical libraries—large collections of structurally related compounds—is essential for high-throughput screening. The versatile reactivity of this compound makes it an ideal starting point for creating such libraries.

Its ability to react with a wide range of partners in cyclocondensation reactions allows for the rapid generation of diverse heterocyclic scaffolds. By using a single dioxobutanoate precursor and reacting it with a library of different hydrazines, ureas, or other binucleophiles, a large library of corresponding pyrazoles, pyrimidines, and other heterocycles can be synthesized.

This approach was utilized in the development of potential Src kinase inhibitors, where a series of different ethyl 2,4-dioxo-4-arylbutanoate derivatives were synthesized by varying the substituted acetophenone (B1666503) used in the initial Claisen condensation. ut.ac.ir This created a library of related diketones that could be screened for biological activity. Similarly, the synthesis of a wide array of trifluoromethyl heterocycles from a single diazo precursor exemplifies the "one-to-many" approach that is central to library synthesis. acs.org This strategy enables the systematic exploration of the chemical space around a core structure, facilitating the identification of molecules with desired properties.

Emerging Research Frontiers and Future Perspectives in Ethyl 2,4 Dioxobutanoate Chemistry

Development of Sustainable and Green Chemistry Approaches for Dioxobutanoate Synthesis and Transformations

The traditional synthesis of ethyl 2,4-dioxobutanoate and its derivatives, often achieved through a Claisen condensation, typically involves reacting a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) using a strong base like sodium ethoxide in an alcohol solvent. comporgchem.comyoutube.com While effective, this method aligns with classical synthetic strategies. The modern emphasis on green chemistry is pushing researchers to develop more environmentally benign alternatives.

Green chemistry principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and employing renewable feedstocks. orientjchem.org In the context of dioxobutanoate synthesis, this involves several key areas of development:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents can significantly reduce the environmental impact of the synthesis.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation, can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and often higher product yields. orientjchem.orgresearchgate.net

By integrating these approaches, the synthesis and subsequent transformations of this compound can be made more sustainable, aligning with the broader goals of modern chemical manufacturing.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While classical methods for synthesizing this compound derivatives rely on stoichiometric amounts of a base like sodium ethoxide, contemporary research is focused on developing sophisticated catalytic systems that offer superior control over reactivity and selectivity. comporgchem.com A significant breakthrough in this area is the use of chiral catalysts to achieve enantioselective transformations, which is crucial for the synthesis of pharmaceuticals and other bioactive molecules.

A prime example is the enantioselective hydrogenation of the ketone functionality within ethyl 2,4-dioxo-4-phenylbutyrate. youtube.com By employing a platinum catalyst modified with a cinchona alkaloid (a chiral ligand), researchers have been able to produce enantiomerically pure α-hydroxy esters on a large scale. youtube.com This method is highly valuable as it transforms a prochiral starting material into a specific chiral isomer, a task that is challenging with traditional reagents.

Beyond enantioselectivity, novel catalysts are being explored to enhance reaction efficiency and expand the scope of possible transformations. For instance, Lewis acids like Indium(III) triflate (In(OTf)₃) have been shown to catalyze the addition of 1,3-dicarbonyl compounds to alkynes, a reaction that could be applied to derivatives of this compound to create complex molecular architectures featuring new quaternary carbon centers. researchgate.net

Table 1: Comparison of Catalytic Systems in Dioxobutanoate Chemistry

Catalyst System Reagent(s) Transformation Key Advantage(s) Reference(s)
Classical Base Sodium Ethoxide (NaOEt) Claisen Condensation Well-established, effective for synthesis comporgchem.com
Chiral Catalyst Platinum (Pt) / Cinchona Alkaloid Enantioselective Hydrogenation High enantiomeric purity, access to chiral building blocks youtube.com
Lewis Acid Indium(III) triflate (In(OTf)₃) Addition to Alkynes Formation of complex structures, C-C bond formation researchgate.net

Integration with Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor rather than in a traditional batch flask, is revolutionizing chemical synthesis. This paradigm offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved scalability and reproducibility. truman.edu The integration of flow chemistry with automated systems represents a significant frontier for the synthesis and derivatization of this compound.

A multi-step flow process for producing this compound derivatives can be envisioned. In such a system, the initial Claisen condensation could be performed in a heated flow coil, allowing for precise temperature control and rapid optimization. truman.edu The output stream could then be directly passed through subsequent reactors for in-line purification or further reactions, such as the catalytic hydrogenations or derivatizations discussed previously. This sequential approach avoids the need to isolate and handle potentially unstable intermediates, a key advantage highlighted in the synthesis of various pharmaceutical ingredients. truman.edu

The automation of this process would allow for high-throughput screening of reaction conditions (e.g., catalyst, solvent, temperature) and the rapid generation of a library of diverse dioxobutanoate derivatives. This synergy between flow chemistry and automation can accelerate the discovery of new molecules with desired properties and streamline the development of scalable, efficient manufacturing processes.

Driving New Synthetic Discoveries through Advanced Theoretical Insights

Modern synthetic chemistry is increasingly complemented by advanced computational and theoretical methods. Density Functional Theory (DFT) and other computational tools provide powerful insights into reaction mechanisms, transition states, and molecular properties that are often difficult to probe experimentally. orientjchem.org For this compound, theoretical studies are crucial for understanding its fundamental reactivity and guiding the rational design of new synthetic strategies.

A key area of investigation is the keto-enol tautomerism inherent to β-dicarbonyl compounds. This compound exists as an equilibrium mixture of its diketo form and various enol tautomers. Computational studies, similar to those performed on analogous molecules like 3-phenyl-2,4-pentanedione, can be used to:

Calculate Relative Stabilities: Determine the relative energies of the different tautomers in the gas phase and in various solvents to predict which form will predominate under specific reaction conditions. orientjchem.org

Map Reaction Pathways: Model the transition state structures and calculate the energy barriers for tautomerization, providing a detailed understanding of the mechanism and kinetics of this fundamental process. orientjchem.org

Predict Reactivity: By mapping electron density and molecular orbitals, computational models can identify the most nucleophilic and electrophilic sites in the molecule, helping chemists to predict how it will react with different reagents and to design more effective catalytic systems.

These theoretical insights can significantly accelerate the discovery process, allowing researchers to screen potential catalysts and reaction conditions in silico before committing to resource-intensive laboratory experiments.

Expanding the Scope of Derivatization and Chemical Diversification Strategies for Dioxobutanoates

The synthetic utility of this compound lies in its potential to be transformed into a vast array of other molecules. Expanding the scope of its derivatization is a key research frontier, enabling access to novel chemical entities for applications in drug discovery and materials science.

One primary strategy involves modifying the starting materials used in the initial synthesis. By reacting diethyl oxalate with a diverse library of substituted acetophenones, a wide range of ethyl 2,4-dioxo-4-arylbutanoate derivatives can be generated, each with unique electronic and steric properties. comporgchem.comyoutube.com This approach allows for systematic exploration of structure-activity relationships.

Further diversification comes from targeting the functional groups of the dioxobutanoate core itself. As previously mentioned, the enantioselective reduction of the keto group is a powerful method for creating valuable chiral α-hydroxy and α-amino acid esters. youtube.com Other potential derivatization strategies include:

Acylation and Silylation: The hydroxyl group of the enol tautomer can be targeted by acylation or silylation reagents, which can be used to protect the group or to introduce new functionalities.

Heterocycle Formation: The 1,3-dicarbonyl motif is a classic precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, by condensation with reagents like hydrazines, hydroxylamine (B1172632), or ureas.

These diversification strategies transform this compound from a simple molecule into a versatile platform for generating molecular complexity and discovering new chemical entities with tailored functions.

Table 2: Summary of Derivatization Strategies for this compound

Strategy Reagents / Method Resulting Products Key Advantage Reference(s)
Aryl Diversification Substituted Acetophenones + Diethyl Oxalate Library of 4-aryl derivatives Systematic structure-activity relationship studies comporgchem.comyoutube.com
Asymmetric Reduction H₂, Pt/Cinchona Catalyst Enantiopure α-hydroxy esters Access to valuable chiral building blocks youtube.com
Heterocycle Synthesis Hydrazines, Hydroxylamine, etc. Pyrazoles, Isoxazoles, etc. Construction of complex ring systems comporgchem.com
Functional Group Protection/Modification Acylating/Silylating Agents O-acylated or O-silylated enols Protection or introduction of new functional groups

Q & A

Q. What are the primary synthetic methodologies for Ethyl 2,4-dioxobutanoate derivatives, and how are they characterized?

this compound derivatives are typically synthesized via Claisen condensation or transesterification of 1,3-diketoesters with substituted benzofuran/acetyl precursors. For example, ethyl 4-(substituted benzofuran-2-yl)-2,4-dioxobutanoate derivatives are synthesized by reacting methyl/ethyl diketoesters with substituted benzofuran intermediates under reflux conditions . Characterization involves:

  • NMR spectroscopy (1H, 13C) to confirm substitution patterns and ester functionality.
  • IR spectroscopy to identify carbonyl stretching frequencies (~1700–1750 cm⁻¹ for diketone and ester groups) .
  • Mass spectrometry for molecular ion validation and fragmentation analysis.

Table 1: Physical Properties of Selected Derivatives

Compound NameCAS No.Molecular FormulaMolecular WeightMelting Point (°C)
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate5814-38-0C₁₂H₁₁ClO₄254.67Not reported
Ethyl 4-(1-naphthyl)-2,4-dioxobutanoateN/AC₁₆H₁₄O₄270.28N/A
Ethyl 4-(2-chlorophenyl)-2,4-dioxobutanoate338982-35-7C₁₂H₁₁ClO₄254.67N/A
Data compiled from .

Q. Which spectroscopic techniques are critical for confirming the purity of this compound derivatives?

  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% typically required for research-grade compounds). Mobile phases like acetonitrile/water (70:30) are employed with UV detection at 254 nm .
  • Differential Scanning Calorimetry (DSC) : Detects polymorphic impurities by analyzing melting transitions .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity in asymmetric syntheses involving this compound intermediates?

  • Chiral Catalysts : Use of organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) to induce asymmetry during cyclization or transesterification .
  • Design of Experiments (DOE) : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to maximize enantiomeric excess (ee). Statistical tools like ANOVA identify critical factors .
  • Chiral HPLC : Quantify ee using columns like Chiralpak IA/IB with hexane/isopropanol eluents .

Q. How to resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Comparative Bioassays : Standardize testing protocols (e.g., MIC assays for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) to minimize variability .
  • Structure-Activity Relationship (SAR) Modeling : Computational tools (e.g., molecular docking) correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity trends .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or methodological inconsistencies (e.g., solvent effects in cytotoxicity assays) .

Q. What strategies address spectral data discrepancies (e.g., unexpected carbonyl shifts) in novel this compound derivatives?

  • Variable Temperature NMR : Probe dynamic effects (e.g., keto-enol tautomerism) that alter peak splitting .
  • X-ray Crystallography : Resolve ambiguous structures by determining bond lengths and angles in crystalline derivatives .
  • DFT Calculations : Simulate NMR/IR spectra using Gaussian or ORCA software to validate experimental data .

Methodological Guidelines

  • Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophiles to isolate rate constants for ester hydrolysis .
  • Data Contradiction Analysis : Apply Grubbs’ test to identify statistical outliers in replicate experiments .

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